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Introduction

3,3-Diethyl-2-methylpentane (CAS: 52897-16-2) is a branched, chiral alkane with the
molecular formula C10H22.[1][2][3] As a structurally complex, non-polar molecule,
understanding its three-dimensional structure and dynamic behavior is crucial in fields where
molecular shape and intermolecular forces are paramount. Applications range from its use as a
reference compound in detailed hydrocarbon analysis to its role as a structural fragment in
medicinal chemistry, where lipophilicity and steric profile can significantly influence drug-
receptor interactions.

Computational modeling provides a powerful in-silico framework for investigating the
conformational landscape and physicochemical properties of such molecules.[4] This guide
offers an in-depth overview of the theoretical principles and practical methodologies for the
computational analysis of 3,3-Diethyl-2-methylpentane. It covers the foundational aspects of
conformational searching, quantum chemical calculations, and the experimental protocols
necessary for model validation.
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A summary of key quantitative data for 3,3-Diethyl-2-methylpentane is presented below. This

data serves as a benchmark for the validation of computational models.

Physicochemical Properties

Property Value Unit Source
Molecular Formula C10H22 [21[31[5]
Molecular Weight 142.28 g/mol [11[2][6]
Normal Boiling Point 174 °C [6]
Critical Temperature 348 °C [6]
Critical Pressure 19.7 atm [6]
Enthalpy of
T 47.30 kJ/mol [1][3]

Vaporization (AvapH®)
Octanol/Water

" 3.859 [1]
Partition Coeff. (logP)
Water Solubility

-3.52 mol/L [1]

(log10WS)
Standard Gibbs Free
Energy of Formation 33.72 kJ/mol [1]
(AfG®)
Standard Enthalpy of
Formation (gas, -263.76 kJ/mol [1]

AfH°gas)

Note: Some properties are calculated based on established computational methods like the

Joback or Crippen method.[1]

Spectroscopic Data
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Spectroscopy Type Feature Value/Assignment Source

~1.21 ppm (quartet,
1H NMR Chemical Shift 8H, -CH2-), ~1.18 ppm  [7]
(triplet, 12H, -CHs)

~33.8 ppm
) . (Quaternary C), ~25.0
13C NMR Chemical Shift [7]
ppm (-CHz-), ~8.5

ppm (-CHs)

~2960 cm~1 (C-H
stretch), ~1465 cm™1

IR Spectroscopy Wavenumber [7]
(CHz bend), ~1380

cm~1 (CHs bend)

99 ([M-CzHs]*), 57
(Base Peak, [CaH9]™),

Mass Spectrometr Key Fragments (m/z 7
p y y Frag (m/z) 43 (CaHo]"), 29 [7]
([C2Hs]%)
Kovats Retention 984 (Standard non-
Gas Chromatography [1]12]
Index polar phase)

Core Principles of Computational Modeling

The computational modeling of a flexible molecule like 3,3-Diethyl-2-methylpentane is a multi-
step process aimed at identifying its most stable three-dimensional arrangements (conformers)
and calculating their properties.

Conformational Analysis

Due to the free rotation around its carbon-carbon single bonds, 3,3-Diethyl-2-methylpentane
can adopt numerous conformations.[4][8] The study of the energetics of these conformers is
known as conformational analysis.[8][9] The stability of a given conformer is primarily governed
by two factors:

o Torsional Strain: Repulsion between electron clouds in bonds on adjacent atoms. This strain
is maximized in eclipsed conformations and minimized in staggered conformations.[8][10]
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» Steric Strain: Repulsive interaction that occurs when bulky, non-bonded groups are forced
into close proximity.[8][11] In branched alkanes, this is a dominant factor in determining the
lowest-energy conformers.

Modeling Approaches

Two primary computational methods are employed, often in a tiered approach:

e Molecular Mechanics (MM): This method uses classical physics-based "force fields" (e.g.,
MMFF94, AMBER) to rapidly calculate the potential energy of a molecule.[12] It is ideal for
performing an initial conformational search to identify a wide range of possible low-energy
structures due to its computational efficiency.

e Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT),
provide a more accurate description of the electronic structure and energy of a molecule by
approximately solving the Schrédinger equation.[4][13] QM is used to perform geometry
optimization and calculate the final, more precise energies of the conformers identified
during the molecular mechanics search.

The typical workflow involves using MM to explore the vast conformational space and then
refining the most promising candidates with more accurate, but computationally expensive, QM
calculations.
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1. Structure Definition

Input 2D or 3D Structure
(SMILES: CCC(CC)(CC)C(C)C)

[dentify potential energy minima

2. Conformational |Space Exploration

Conformational Search

(Using Molecular Mechanics Force Field)

Refine structures

3. High-Accura'cy Refinement

Geometry Optimization of Conformers
(Using Quantum Mechanics - DFT)

Y

Frequency Calculation
(Verify Minima, Obtain Thermal Data)

Use optimized geometries

4. Property Calculation & Analysis

Single-Point Energy Calculation
(High-Accuracy Method)

Boltzmann Population Analysis

Prediction of Properties
(NMR, IR, Thermodynamic)

Experimental Validation
(GC, NMR, IR)

Computational Modeling Workflow for 3,3-Diethyl-2-methylpentane

Click to download full resolution via product page

A generalized workflow for the computational modeling of a flexible molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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